Diselenodi-n-valeric acid
Description
Properties
CAS No. |
18285-95-5 |
|---|---|
Molecular Formula |
C10H18O4Se2 |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
5-(4-carboxybutyldiselanyl)pentanoic acid |
InChI |
InChI=1S/C10H18O4Se2/c11-9(12)5-1-3-7-15-16-8-4-2-6-10(13)14/h1-8H2,(H,11,12)(H,13,14) |
InChI Key |
OEBYCAORNOSTJH-UHFFFAOYSA-N |
SMILES |
C(CC[Se][Se]CCCCC(=O)O)CC(=O)O |
Canonical SMILES |
C(CC[Se][Se]CCCCC(=O)O)CC(=O)O |
Other CAS No. |
18285-95-5 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Diselenodi-n-valeric acid has been investigated for its potential therapeutic properties. Selenium-containing compounds have been recognized for their biological activities, including antioxidant effects and roles in cancer prevention.
- Antioxidant Properties : Research indicates that selenium compounds can enhance the antioxidant defense system, thereby protecting cells from oxidative stress. This compound may contribute to this effect by acting as a scavenger of reactive oxygen species (ROS) .
- Cancer Research : Some studies suggest that selenium compounds can inhibit tumor growth and induce apoptosis in cancer cells. This compound's structural characteristics may enhance its efficacy in targeting specific cancer types .
- Neuroprotective Effects : Given the link between selenium and neuroprotection, this compound may have potential applications in treating neurodegenerative diseases by modulating inflammatory responses and promoting neuronal health .
Materials Science
The unique properties of this compound make it a candidate for various applications in materials science.
- Synthesis of Novel Polymers : The compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown promise in creating materials for high-performance applications .
- Nanotechnology : this compound can serve as a precursor for the synthesis of selenium nanoparticles, which have applications in drug delivery systems and as antimicrobial agents due to their unique surface properties .
Environmental Applications
This compound is also being explored for its environmental applications.
- Soil Remediation : Selenium compounds are known to play a role in bioremediation processes. This compound could potentially be used to enhance the bioavailability of selenium in contaminated soils, promoting the detoxification of heavy metals .
- Agricultural Enhancements : The compound may improve plant growth and resistance to pathogens when used as a soil amendment or foliar spray, leveraging selenium's role in plant metabolism .
Table 1: Summary of Research Findings on this compound
Preparation Methods
Synthesis of Sodium Diselenide
Sodium diselenide (Na₂Se₂) serves as a key intermediate for introducing the diselenide bond. It is synthesized via reduction of elemental selenium with sodium borohydride in aqueous media:
Conditions :
-
Selenium powder : 12.6 mmol
-
NaBH₄ : 25.3 mmol
-
Solvent : Water
-
Temperature : 50°C
-
Yield : Quantitative
Reaction with 5-Bromovaleric Acid
Diselenodi-n-valeric acid is obtained by reacting Na₂Se₂ with 5-bromovaleric acid (Br(CH₂)₄COOH) in anhydrous tetrahydrofuran (THF):
Procedure :
-
Dissolve Na₂Se₂ (10 mmol) in THF.
-
Add 5-bromovaleric acid (22 mmol) dropwise under nitrogen.
-
Stir at 50°C for 12 hours.
-
Acidify with HCl (1 M) to pH 2–3.
-
Extract with ethyl acetate, dry over MgSO₄, and evaporate.
Optimization :
-
Solvent : THF ensures solubility of both reactants.
-
Temperature : Elevated temperatures (50–60°C) enhance reaction kinetics.
Oxidative Coupling of Selenolvaleric Acid
Generation of Selenolvaleric Acid
Selenolvaleric acid (HS(CH₂)₄COOH) is prepared by reducing 5-bromovaleric acid with sodium hydrogen selenide (NaHSe):
Conditions :
-
NaHSe : 1.2 equivalents
-
Solvent : Ethanol/water (3:1)
-
Temperature : 25°C
-
Yield : 65%
Oxidation to this compound
The selenol undergoes oxidative coupling using hydrogen peroxide (H₂O₂):
Procedure :
-
Dissolve selenolvaleric acid (10 mmol) in methanol.
-
Add 30% H₂O₂ (12 mmol) slowly at 0°C.
-
Stir for 2 hours at 25°C.
-
Concentrate under reduced pressure and recrystallize.
Key Parameters :
Copper-Catalyzed C–H Selenation
Direct Selenation of Valeric Acid Derivatives
Aryl halides undergo C–H selenation with selenium powder in the presence of CuI and 1,10-phenanthroline:
Conditions :
-
Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
-
Solvent : Dimethyl sulfoxide (DMSO)
-
Temperature : 130°C
-
Time : 24 hours
-
Yield : 55–60%
Limitations :
-
Requires activated C–H bonds (e.g., α to electron-withdrawing groups).
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Nucleophilic Displacement | Na₂Se₂, THF | 50°C, 12 h | 72–87% | >95% |
| Oxidative Coupling | H₂O₂, MeOH | 25°C, 2 h | 78–82% | 90–92% |
| Cu-Catalyzed Selenation | CuI, DMSO, Se powder | 130°C, 24 h | 55–60% | 85–88% |
Key Insights :
-
Nucleophilic displacement offers the highest yield and scalability.
-
Oxidative coupling is milder but requires pre-synthesis of selenolvaleric acid.
-
Cu-catalyzed methods are less efficient but valuable for functionalized substrates.
Purification and Characterization
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Diselenodi-n-valeric acid with high purity?
- Methodological Answer: Synthesis should prioritize selenium-specific reaction conditions, such as inert atmospheres (e.g., argon) to prevent oxidation of selenol groups. Use HPLC or GC-MS to monitor reaction intermediates and byproducts, ensuring minimal residual solvents or unreacted precursors. Reference thermodynamic properties of analogous compounds (e.g., valeric acid’s entropy and heat capacity ) to optimize reaction temperatures. Validate purity via H NMR, Se NMR, and elemental analysis .
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
- Methodological Answer: Conduct accelerated stability studies using UV-Vis spectroscopy or Raman spectroscopy to track degradation kinetics. Compare results with thermodynamic data from valeric acid derivatives (e.g., entropy changes under thermal stress ). Pair with computational modeling (DFT) to predict bond dissociation energies of Se–C and Se–Se bonds. Report deviations using error bars and confidence intervals to ensure reproducibility .
Q. What experimental protocols are recommended to assess the compound’s redox behavior in biological systems?
- Methodological Answer: Use cyclic voltammetry to measure redox potentials in simulated physiological buffers (e.g., PBS at pH 7.4). Correlate findings with in vitro assays (e.g., DPPH radical scavenging) to quantify antioxidant capacity. Include negative controls (e.g., ascorbic acid) and account for auto-oxidation artifacts by repeating experiments under anaerobic conditions .
Advanced Research Questions
Q. How can in vitro and in vivo studies be designed to evaluate the antioxidant efficacy of this compound while minimizing confounding variables?
- Methodological Answer: For in vitro studies, standardize cell lines (e.g., HepG2 or primary hepatocytes) and ROS-inducing agents (e.g., ). Use dose-response curves to establish EC values. For in vivo models, select transgenic rodents with oxidative stress markers (e.g., SOD1 knockout mice) and employ double-blind protocols to reduce bias. Cross-validate results using transcriptomic profiling (RNA-seq) to identify pathways modulated by the compound .
Q. What statistical approaches are recommended to resolve contradictions between computational predictions and experimental data on this compound’s reactivity?
- Methodological Answer: Apply multivariate regression to identify outliers in datasets. Use sensitivity analysis to assess the impact of variables like solvent polarity or temperature on computational models (e.g., DFT or MD simulations). Compare results with analogous selenium-containing compounds (e.g., ebselen) to contextualize discrepancies. Report confidence intervals and p-values to quantify uncertainty .
Q. How can researchers optimize catalytic applications of this compound in asymmetric synthesis?
- Methodological Answer: Screen chiral ligands (e.g., BINOL derivatives) to enhance enantioselectivity in model reactions (e.g., Michael additions). Use kinetic isotope effects (KIE) studies to probe rate-determining steps. Validate turnover numbers (TON) and enantiomeric excess (ee) via chiral HPLC or F NMR. Reference mechanistic studies from selenocysteine catalysis literature to refine hypotheses .
Data Presentation and Ethics
Q. What guidelines should be followed when presenting raw data on this compound’s bioactivity?
- Methodological Answer: Organize data into tables with clear headings (e.g., IC, standard deviations). Use scatter plots for dose-response relationships and bar graphs for comparative studies. Annotate outliers and justify exclusions. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo .
Q. How should potential conflicts of interest be disclosed in studies involving this compound?
- Methodological Answer: Declare funding sources, patents, or consultancy roles related to selenium chemistry in the manuscript’s ethics statement. Use templates from institutional review boards (IRBs) to ensure compliance. Example: "Author X received grant support from [Organization] but had no role in data interpretation" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
